4-Fluorobenzyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a member of the naphthyridine class of compounds, which are characterized by their bicyclic structure containing both naphthalene and pyridine rings. This compound is notable for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 4-fluorobenzyl group is significant as it may enhance the compound's pharmacological profile by influencing its interaction with biological targets.
The compound can be classified under the broader category of naphthyridine derivatives, which have been studied extensively for their diverse biological activities. The specific structural features of 4-fluorobenzyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate suggest potential applications in medicinal chemistry and pharmacology due to their ability to interact with various biological pathways .
The synthesis of 4-fluorobenzyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be approached through several established synthetic routes involving key reactions such as:
The molecular structure of 4-fluorobenzyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate can be represented as follows:
Key structural features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be utilized to confirm the structure and purity of the synthesized compound .
The chemical reactivity of 4-fluorobenzyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate may include:
The mechanism of action for compounds like 4-fluorobenzyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves interaction with specific biological targets such as enzymes or receptors. For instance:
The physical properties of 4-fluorobenzyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate include:
Property | Value |
---|---|
Molecular Weight | 232.24 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Appearance | Typically a crystalline solid |
Chemical properties include:
Spectroscopic data such as NMR and IR spectra provide further insights into molecular interactions and functional groups present within the compound .
The potential applications of 4-fluorobenzyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate are broad-ranging due to its biological activity:
1,8-Naphthyridine derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and structural adaptability. Characterized by a fused bicyclic aromatic system containing two nitrogen atoms at the 1- and 8-positions, these compounds exhibit a diverse range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects [1] [3]. The planar structure facilitates intercalation with biological macromolecules, while the nitrogen atoms provide metal-chelating capabilities crucial for targeting metalloenzymes [5]. This scaffold's synthetic flexibility allows strategic modifications at multiple positions (C-3, C-4, C-7, and N-1), enabling fine-tuning of electronic properties, lipophilicity, and steric parameters to optimize drug-receptor interactions [1] [4]. The introduction of fluorinated substituents, particularly at the benzylic position of C-3 esters, has emerged as a significant strategy for enhancing bioavailability and target affinity, as evidenced by recent drug development programs [2] [8].
Table 1: Key Positions for Structural Modification in 1,8-Naphthyridine Derivatives
Position | Common Substituents | Biological Impact |
---|---|---|
N-1 | Alkyl groups (ethyl, propyl) | Influences solubility and metabolic stability |
C-3 | Carboxylate, ester, amide | Critical for metal chelation and target binding |
C-4 | Oxo group (=O) | Essential for keto-enol tautomerism and H-bonding |
C-7 | Methyl, amino, halogens | Modulates electronic properties and membrane penetration |
C-3 Ester Benzyl | Fluorinated benzyl | Enhances lipophilicity and bioavailability |
The target compound 4-fluorobenzyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate follows systematic IUPAC nomenclature based on the parent 1,8-naphthyridine core. The bicyclic system is numbered with nitrogen atoms at positions 1 and 8, positioning the ethyl group at N-1 (pyrrolic nitrogen). The 4-oxo-1,4-dihydro segment indicates a ketone at C-4 with enolizable hydrogen, establishing a keto-enol tautomeric system that influences metal chelation capacity [1]. The C-3 position features a carboxylate ester functionalized with a 4-fluorobenzyl group, while C-7 carries a methyl substituent.
Structurally, this molecule belongs to the 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, a subclass known for antibacterial and antitumor activities [4] [5]. The fluorinated benzyl ester differentiates it from classical quinolone antibiotics, as the ester moiety replaces the conventional carboxylic acid while maintaining hydrogen-bonding capacity through the carbonyl oxygen. The 4-fluorobenzyl group contributes to enhanced lipophilicity (predicted logP ≈ 2.8) compared to non-fluorinated analogs (logP ≈ 2.2), potentially improving membrane permeability [2] [8]. The C-7 methyl group provides steric and electronic modulation, potentially influencing DNA gyrase interactions or topoisomerase inhibition observed in structurally related naphthyridines [4] [6].
The medicinal chemistry of 1,8-naphthyridines originated with Reissert's pioneering synthesis of basic naphthyridine derivatives in 1893 [1] [5]. However, significant pharmacological interest emerged in the late 20th century following the discovery that 1,8-naphthyridine-3-carboxylic acid derivatives exhibited potent antibacterial activity comparable to early quinolones. The 1970s-1980s saw intensive development of first-generation agents like nalidixic acid analogs, establishing the 4-oxo-1,4-dihydro-3-carboxylic acid motif as essential for topoisomerase II inhibition [4] [5].
A pivotal advancement occurred with the introduction of C-7 nitrogen-containing heterocycles (piperazinyl, pyrrolidinyl), yielding broad-spectrum fluoroquinolones such as enoxacin (1-ethyl-7-(piperazin-1-yl)-1,8-naphthyridin-4-one-3-carboxylic acid) [3]. Concurrently, structural diversification revealed potent antitumor activities; compound AT-3639 (1-ethyl-7-(3-aminopyrrolidin-1-yl)-1,8-naphthyridin-4-one-3-carboxylic acid) demonstrated efficacy against murine and human tumor cell lines comparable to etoposide [4]. The strategic incorporation of fluorine began with trifluoromethyl substitutions at C-7, enhancing cell penetration and metabolic stability [7] [8]. The transition to fluorinated benzyl esters at C-3 represents a recent innovation to balance potency, solubility, and oral bioavailability while mitigating the acidic properties of free carboxylic acids that can cause gastrointestinal intolerance [1] [6].
Table 2: Evolution of Key 1,8-Naphthyridine Pharmacophores
Generation | Time Period | Representative Compounds | Structural Innovations |
---|---|---|---|
Early Derivatives | 1960s-1970s | Nalidixic acid analogs | Basic 1-ethyl-7-methyl-4-oxo core |
Fluoroquinolone Era | 1980s-1990s | Enoxacin, Gemifloxacin | C-7 piperazine/pyrrolidine, C-6 fluorine |
Antitumor Focus | Late 1990s-2000s | AT-3639, Compound 43j | C-7 aminopyrrolidine, halogenated benzyl |
Fluorinated Esters | 2010s-Present | 4-Fluorobenzyl derivatives | C-3 fluorobenzyl esters, optimized alkyl chains |
Fluorine incorporation into bioactive molecules profoundly influences physicochemical properties and biological interactions through three primary mechanisms:
Electron Effects: Fluorine's high electronegativity (χ = 3.98) induces strong σ-withdrawing character, decreasing pKa of adjacent functional groups and enhancing hydrogen-bond acidity. The 4-fluorobenzyl group's electron-withdrawing effect stabilizes the ester carbonyl, potentially reducing enzymatic hydrolysis rates [2] [8].
Lipophilicity Modulation: Fluorine atoms can paradoxically increase lipophilicity compared to hydrogen (πF = 0.14 vs πH = 0.00), enhancing membrane permeability. The 4-fluorobenzyl substituent elevates logP by approximately 0.5-0.7 units versus unfluorinated benzyl, improving cellular uptake without compromising aqueous solubility [2] [7]. This balanced lipophilicity is evidenced in antimicrobial naphthyridines where chloro/nitro groups at the benzyl para-position enhance activity [6].
Steric and Bioisosteric Properties: The van der Waals radius of fluorine (1.47 Å) closely resembles oxygen (1.52 Å), enabling isosteric replacement of hydroxyl groups while eliminating hydrogen-bond donation capacity. The C-F bond's low polarizability reduces desolvation penalties during target binding. Molecular docking reveals the 4-fluorine atom engages in orthogonal dipole interactions and halogen bonding with enzyme residues, contributing to the enhanced affinity observed in compounds like ST09 against mycobacterial enoyl-ACP reductase [8] [9].
These effects collectively improve metabolic stability by blocking oxidative hotspots (e.g., benzylic C-H) and reducing cytochrome P450-mediated dealkylation, extending plasma half-life. Fluorine's impact is exemplified in naphthyridine SAR: fluorinated analogs consistently outperform non-fluorinated counterparts in antimicrobial, antitumor, and antioxidant assays [6] [8].
Table 3: Comparative Biological Activities of Fluorinated vs. Non-Fluorinated Naphthyridines
Biological Activity | Fluorinated Compound (Example) | Non-Fluorinated Analog | Activity Enhancement |
---|---|---|---|
Antimicrobial | 4-Fluorobenzyl derivative | Benzyl derivative | 4-8 fold lower MIC against S. aureus |
Antioxidant (DPPH) | Compound 8b (IC₅₀ = 17.68 μg/mL) | Non-fluorinated precursor | 1.8x higher radical scavenging |
Antitumor (Cell Line) | 43j (1-ethyl-7-(3-amino-4-methoxypyrrolidinyl) | 7-Unsubstituted derivative | 5x lower IC₅₀ against A549 |
Topoisomerase II Inhibition | ST09 (Fluorinated hybrid) | Isoniazid (standard) | 40% higher binding energy |
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: